3-amino-1-(2H-1,3-benzodioxol-5-yl)urea

Description

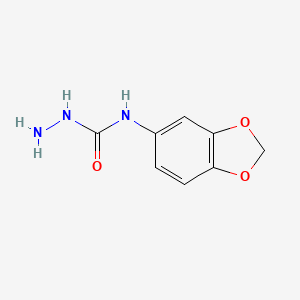

3-Amino-1-(2H-1,3-benzodioxol-5-yl)urea (CAS: 756791-27-2) is a urea derivative featuring a 1,3-benzodioxole moiety substituted at the 5-position and an amino group attached to the urea nitrogen (Figure 1). The urea backbone (-NH-CO-NH₂) provides hydrogen-bonding capacity, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring polar interactions.

Structural data from crystallographic studies (e.g., bond lengths, angles, and torsional parameters) are critical for understanding its conformation. For example, the benzodioxole ring’s puckering, defined by Cremer-Pople coordinates , may affect steric interactions in binding pockets.

Properties

IUPAC Name |

1-amino-3-(1,3-benzodioxol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-11-8(12)10-5-1-2-6-7(3-5)14-4-13-6/h1-3H,4,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVPORUAGITDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2H-1,3-benzodioxol-5-yl)urea typically involves the reaction of 3-amino-1-(2H-1,3-benzodioxol-5-yl) with isocyanates or carbamates under controlled conditions. One common method involves the use of a palladium-catalyzed amination reaction, where the benzodioxole group is introduced at the N1-position using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2H-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition.

Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-1-(2H-1,3-benzodioxol-5-yl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells. The compound may induce cell cycle arrest and apoptosis by modulating key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas

Compounds such as 1-alkyl/aryl-3-(pyrazolyl)ureas (e.g., 5а-l in ) share the urea core but substitute the benzodioxole with a pyrazole ring. Key differences include:

- Electronic Effects : The pyrazole’s NH group introduces additional hydrogen-bonding sites, whereas benzodioxole’s oxygen atoms enhance electron density and lipophilicity.

- Synthetic Routes: These pyrazolyl ureas are synthesized via reactions between amines and azides or pyrazolooxazinones in toluene or chloroform , contrasting with methods for benzodioxole-ureas, which may involve coupling benzodioxol-5-yl isocyanates with amines.

- Bioactivity : Pyrazolyl ureas are often explored as kinase inhibitors, while benzodioxole-containing ureas (e.g., the title compound) are studied for antimicrobial or antiproliferative activities due to benzodioxole’s prevalence in bioactive natural products .

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine

This MDA analog () shares the benzodioxole moiety but replaces urea with an aldoxime group (-CH=N-OH). Key contrasts:

- Stability : The aldoxime’s imine bond is prone to hydrolysis under acidic conditions, whereas the urea group is more hydrolytically stable.

- Pharmacokinetics : The aldoxime’s polarity may reduce blood-brain barrier penetration compared to the urea derivative, which balances polarity (urea) and lipophilicity (benzodioxole).

5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanones

Thiophene-based methanones (e.g., compounds 7a-b in ) differ in core structure (methanone vs. urea) but share heterocyclic components. The urea group’s hydrogen-bonding capacity makes it more suited for enzyme inhibition, while methanones’ ketone groups may participate in covalent binding.

Physicochemical and Structural Properties

Table 1 summarizes key differences between 3-amino-1-(2H-1,3-benzodioxol-5-yl)urea and analogs:

Biological Activity

3-Amino-1-(2H-1,3-benzodioxol-5-yl)urea (CAS Number: 756791-27-2) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. Its structure includes an amino group, a benzodioxole moiety, and a urea linkage, which contribute to its reactivity and biological properties.

- Molecular Formula : C8H9N3O3

- IUPAC Name : 1-amino-3-(1,3-benzodioxol-5-yl)urea

Research indicates that compounds similar to this compound exhibit significant interactions with tubulin, leading to disruptions in microtubule assembly. This mechanism is critical for inhibiting cell division, which is a vital aspect of cancer treatment strategies.

Biochemical Pathways

The compound may influence several pathways related to:

- Cell Cycle Regulation : Inducing cell cycle arrest.

- Apoptosis : Promoting programmed cell death in cancer cells.

Anticancer Properties

Studies have shown that this compound and its derivatives can exhibit anticancer activity. For instance, related compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

| Compound | IC50 (µM) | Targeted Cancer Cell Lines |

|---|---|---|

| Compound IIc | 0.68 | Various cancer lines |

| Compound IId | 26 - 65 | Four cancer cell lines |

These findings highlight the potential for developing this compound as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as α-amylase. In vitro studies revealed significant inhibitory effects:

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| IIa | 0.85 | α-Amylase |

| IIc | 0.68 | α-Amylase |

These results suggest that the compound could be beneficial in managing conditions like diabetes by regulating carbohydrate metabolism.

In Vivo Studies

In vivo assessments using streptozotocin-induced diabetic mice demonstrated that treatment with compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses. This underscores the compound's potential as an antidiabetic agent.

Cytotoxicity Assessments

Cytotoxicity studies indicated that while the compound effectively inhibits cancer cell lines, it exhibits minimal toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.